molecular formula C32H30F6NOPS B6290397 [S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-74-5

[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290397
CAS No.: 2565792-74-5
M. Wt: 621.6 g/mol
InChI Key: AEPFTTAAOMKDCM-KVBUJHEKSA-N
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Description

[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound with a molecular formula of C₃₂H₃₀F₆NOPS and a molecular weight of 621.6 g/mol . This compound is known for its unique structural features, including the presence of trifluoromethyl groups and a diphenylphosphino moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with diphenylphosphine to form a phosphine oxide intermediate. This intermediate is then reacted with a sulfinamide derivative under controlled conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphine and sulfinamide moieties allow it to form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the trifluoromethyl groups enhance its lipophilicity, enabling it to penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Compared to other compounds with similar structures, [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide stands out due to its unique combination of trifluoromethyl groups and a diphenylphosphino moiety. Similar compounds include:

    [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide: This compound shares the trifluoromethyl and diphenylphosphino features but may differ in other substituents.

    [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide: Another similar compound with variations in the phosphine or sulfinamide moieties

This detailed article provides a comprehensive overview of [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(R)-N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-21,29H,1-4H3/t29-,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPFTTAAOMKDCM-KVBUJHEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F6NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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